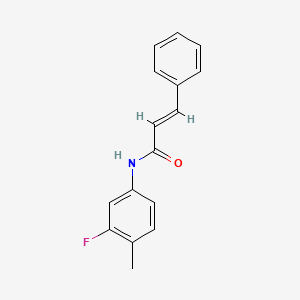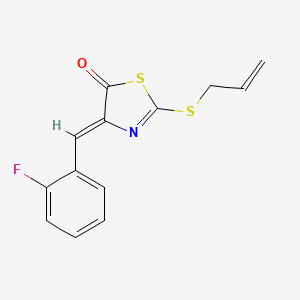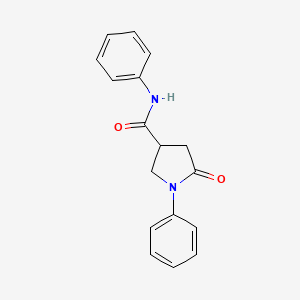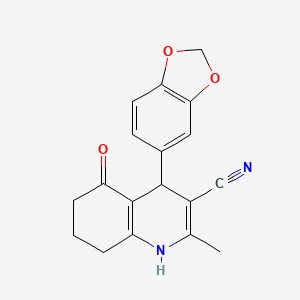
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, also known as FMPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. FMPPA is a member of the acrylamide family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
2. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
3. Inhibition of pain-inducing molecules: this compound has been shown to inhibit the production of pain-inducing molecules such as prostaglandins, which are involved in the sensation of pain.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: this compound can be synthesized to a high degree of purity, which is important for conducting accurate experiments.
2. Diverse biological activities: this compound exhibits diverse biological activities, which makes it a useful compound for studying various physiological processes.
Some of the limitations of this compound for lab experiments include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experimental setups.
2. Limited availability: this compound is not widely available, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, including:
1. Development of novel therapeutic agents: this compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Future research could focus on developing novel therapeutic agents based on the structure of this compound.
2. Mechanistic studies: The mechanism of action of this compound is not fully understood. Future research could focus on elucidating the molecular pathways involved in the biological activities of this compound.
3. Optimization of synthesis methods: The synthesis of this compound can be improved to increase yield and purity, which could make it more accessible to researchers.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities that has gained significant interest in scientific research. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, and has potential applications in the development of novel therapeutic agents. Future research could focus on elucidating the mechanism of action of this compound, developing new therapeutic agents based on its structure, and optimizing the synthesis methods to increase yield and purity.
合成法
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-fluoro-4-methylphenylamine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the research areas where this compound has been studied include:
1. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antitumor activity: this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
3. Analgesic activity: this compound has been shown to possess analgesic activity by inhibiting the production of pain-inducing molecules such as prostaglandins.
特性
IUPAC Name |
(E)-N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLXQSOJAQSAE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)

![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)


